N,N-dimethyl-octahydro-1H-isoindol-5-amine
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Overview
Description
N,N-Dimethyl-octahydro-1H-isoindol-5-amine is a chemical compound with the molecular formula C10H20N2. It is a derivative of isoindoline, characterized by the presence of two methyl groups attached to the nitrogen atom and an octahydro-1H-isoindole core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N,N-dimethyl-octahydro-1H-isoindol-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine typically involves the reduction of the corresponding nitro compound followed by N-methylation. One common method includes the catalytic hydrogenation of the nitro precursor in the presence of a palladium catalyst under hydrogen gas. The resulting amine is then subjected to methylation using formaldehyde and formic acid, which acts as a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and automated methylation processes can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-octahydro-1H-isoindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
N,N-Dimethyl-octahydro-1H-isoindol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-octahydro-1H-isoindol-5-amine
- N,N-Diethyl-octahydro-1H-isoindol-5-amine
- N,N-Dimethyl-tetrahydro-1H-isoindol-5-amine
Uniqueness
N,N-Dimethyl-octahydro-1H-isoindol-5-amine is unique due to its specific substitution pattern and the presence of the octahydro-1H-isoindole core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYXLKTWPUUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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